molecular formula C29H36N4O6 B2384756 4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1184985-71-4

4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B2384756
CAS No.: 1184985-71-4
M. Wt: 536.629
InChI Key: GCPHCVYTRKWHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structure includes:

  • Quinazoline core : A bicyclic structure that is often associated with various pharmacological effects.
  • Dimethoxy groups : These substituents can enhance lipophilicity and influence receptor interactions.
  • Azepan moiety : This cyclic amine may contribute to the compound's ability to penetrate biological membranes.

Research indicates that compounds similar to this one often interact with multiple biological targets, including:

  • Enzyme inhibition : Many quinazoline derivatives inhibit kinases involved in cancer progression.
  • Receptor modulation : They may act as antagonists or agonists at various receptor sites, influencing pathways related to inflammation and cell proliferation.

Antitumor Activity

Studies have demonstrated that certain quinazoline derivatives exhibit significant antitumor properties. For instance:

  • In vitro studies : Compounds similar to this one have shown efficacy in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

Some research suggests that quinazoline derivatives may provide neuroprotective benefits, potentially through:

  • Antioxidant activity : Reducing oxidative stress in neuronal cells.
  • Modulation of neurotransmitter systems : Influencing pathways related to neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in cancer lines
NeuroprotectionReduction of oxidative stress
Enzyme inhibitionTargeting specific kinases

Notable Research Studies

  • Antitumor Efficacy :
    A study published in 2023 evaluated the antitumor effects of a related quinazoline derivative on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potential for further development as an anticancer agent.
  • Neuroprotective Mechanisms :
    Another investigation focused on the neuroprotective properties of quinazoline compounds. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases.
  • Pharmacokinetics and Bioavailability :
    Recent studies have also examined the pharmacokinetic profiles of similar compounds, revealing favorable absorption characteristics and metabolic stability, which are crucial for their efficacy as therapeutic agents.

Properties

IUPAC Name

4-[[1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6/c1-19(2)30-27(35)21-11-9-20(10-12-21)17-33-28(36)22-15-24(38-3)25(39-4)16-23(22)32(29(33)37)18-26(34)31-13-7-5-6-8-14-31/h9-12,15-16,19H,5-8,13-14,17-18H2,1-4H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHCVYTRKWHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)N4CCCCCC4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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